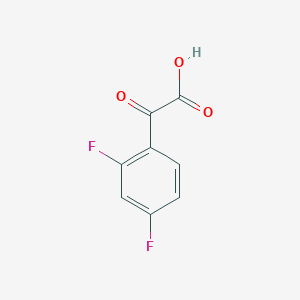

2-(2,4-difluorophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZGAKUVLWWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289089 | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79477-89-7 | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79477-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-difluorophenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(2,4-difluorophenyl)-2-oxoacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid[1]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 79477-89-7), also known as 2,4-difluorobenzoylformic acid , is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents, including azole antifungals (e.g., Voriconazole intermediates) and HIV integrase inhibitors.[1]

Structurally, it combines a lipophilic 2,4-difluorophenyl ring with a polar

Table 1: Chemical Identity Matrix

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 2,4-Difluorobenzoylformic acid; (2,4-Difluorophenyl)glyoxylic acid |

| CAS Number | 79477-89-7 |

| Molecular Formula | |

| Molecular Weight | 186.11 g/mol |

| SMILES | OC(=O)C(=O)c1ccc(F)cc1F |

| InChI Key | IMSPPXWJEBHAEM-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

The physicochemical profile of this compound is dominated by the electron-withdrawing nature of the two fluorine atoms on the benzene ring and the adjacent carbonyl group.[1] These features significantly increase the acidity of the carboxylic acid compared to non-fluorinated analogs.[1]

Table 2: Core Physicochemical Parameters

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Light yellow to white [1][3] |

| Melting Point | 92 – 96 °C (Analog Reference) | Estimated based on 4-fluoro analog range; specific experimental data varies by purity.[1][2][3] [5] |

| Solubility (Water) | Low to Moderate | Soluble in alkaline buffers; limited in neutral water due to lipophilic ring.[1] |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Methanol, DMSO.[1] |

| pKa (Acidic) | ~1.5 – 2.0 (Predicted) | Stronger acid than benzoylformic acid (pKa 2.[1]1) due to inductive effect of F. |

| LogP (Lipophilicity) | ~1.5 – 1.8 (Predicted) | Moderate lipophilicity; F increases LogP vs. H, but keto-acid lowers it.[1] |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 4 | 2 Fluorines, 2 Carbonyl oxygens |

Electronic & Structural Analysis

-

The "Fluorine Effect": The fluorine atoms at the 2- and 4-positions exert a strong inductive effect (-I), pulling electron density away from the aromatic ring.[1] This deactivates the ring towards electrophilic aromatic substitution but activates the

-keto group for nucleophilic attack (e.g., by hydrazines or amines).[1] -

Acidity: The

-keto group adjacent to the carboxylic acid stabilizes the carboxylate anion via resonance and induction.[1] The 2,4-difluoro substitution further stabilizes the anion, making this compound a relatively strong organic acid (pKa < 2.0).[1]

Part 3: Synthesis & Manufacturing Pathways

The industrial synthesis of this compound typically follows a Friedel-Crafts acylation pathway, ensuring high regioselectivity.[1]

Primary Synthetic Route: Friedel-Crafts Acylation[1]

-

Acylation: 1,3-Difluorobenzene reacts with ethyl oxalyl chloride (ethyl chloroxoacetate) in the presence of a Lewis acid catalyst (Aluminum Chloride,

).[1] The directing effects of the fluorine atoms favor substitution at the 4-position relative to the meta-fluorine (which is the 1-position of the ring), resulting in the 2,4-substitution pattern.[1] -

Hydrolysis: The intermediate ester (Ethyl 2,4-difluorobenzoylformate, CAS 157372-95-7) is hydrolyzed using aqueous sodium hydroxide (NaOH) followed by acidification to yield the free acid.[1]

Figure 1: Industrial synthesis pathway via Friedel-Crafts acylation and subsequent hydrolysis.[1][2][3][4][5][6][7][8]

Part 4: Analytical Characterization Protocols

To ensure the integrity of this building block in drug development, a validated HPLC method is required.[1] The following protocol is designed to separate the acid from its ester precursor and benzoic acid impurities.

Protocol: Reverse-Phase HPLC Method

-

Instrument: Agilent 1200 Series or equivalent with UV-Vis / DAD.[1]

-

Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid in non-ionized form, improving peak shape).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).[1]

-

Retention Logic: The free acid will elute earlier than the ethyl ester intermediate due to higher polarity.[1]

Spectral Identification (Expected)

-

1H NMR (DMSO-d6):

-

MS (ESI-):

-

[M-H]⁻ peak at m/z 185.1.[1]

-

Part 5: Handling & Safety (GHS)[1]

As a halogenated organic acid, this compound requires strict safety protocols.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent decarboxylation or moisture absorption.

References

-

ChemSrc. (2024).[1] CAS 79477-89-7 Physicochemical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2016).[1] Synthesis of alpha-keto acids and their application in heterocycle formation. RSC Advances, Supporting Information.[1] Retrieved from [Link][1]

-

PubChem. (2024).[1] Compound Summary: this compound.[1][9] Retrieved from [Link]

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. PubChemLite - 2-(2,4-difluorophenyl)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (C23H17F2NO4) [pubchemlite.lcsb.uni.lu]

- 3. 2-(4-Fluorophenyl)-2-oxoacetic Acid | 2251-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. americanelements.com [americanelements.com]

- 7. PubChemLite - 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid (C9H9F2NO2) [pubchemlite.lcsb.uni.lu]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. 2-[[(2,4-Difluorophenyl)methyl]amino]-2-oxo-acetic acid [lgcstandards.com]

2-(2,4-Difluorophenyl)-2-oxoacetic Acid: Structural Analysis, Synthesis, and Applications in Late-Stage Functionalization

Executive Summary

The compound 2-(2,4-difluorophenyl)-2-oxoacetic acid (commonly referred to as 2,4-difluorophenylglyoxylic acid or 2,4-difluorobenzoylformic acid) is a highly versatile fluorinated α-keto acid. In modern drug discovery, the 2,4-difluorophenyl moiety is a privileged scaffold, frequently utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity (e.g., in triazole antifungals). The adjacent α-keto acid functionality serves as a highly reactive handle for condensation, heterocycle formation, and transition-metal-catalyzed radical decarboxylation.

This technical guide provides an authoritative breakdown of its physicochemical properties, a validated synthetic protocol via Riley oxidation, and its advanced application in the synthesis of 6-acyl phenanthridines.

Physicochemical Properties & Structural Analysis

The molecular architecture of this compound consists of an electron-deficient 2,4-difluorophenyl ring conjugated to a glyoxylic acid group. The strong electron-withdrawing nature of the fluorine atoms, combined with the α-carbonyl group, significantly increases the electrophilicity of the ketone carbon, making it highly susceptible to nucleophilic attack.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for analytical tracking and reaction stoichiometry .

| Property | Value |

| IUPAC Name | This compound |

| Common Synonyms | 2,4-difluorophenylglyoxylic acid; 2,4-difluorobenzoylformic acid |

| CAS Registry Number | 79477-89-7 |

| Molecular Formula | C₈H₄F₂O₃ |

| Molecular Weight | 186.11 g/mol |

| Monoisotopic Mass | 186.01285 Da |

| LogP (Octanol/Water) | 1.5 (Calculated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 54.4 Ų |

Synthesis Methodology: The Riley Oxidation Protocol

The most robust and scalable method for synthesizing this compound is the Riley oxidation of 2',4'-difluoroacetophenone using selenium dioxide (SeO₂).

Causality & Mechanistic Rationale

Selenium dioxide is highly chemoselective for the oxidation of activated methyl groups adjacent to carbonyls. The reaction proceeds via the enolization of the acetophenone (the rate-determining step), followed by electrophilic attack by SeO₂. Pyridine is utilized as both a solvent and a base; it accelerates the enolization process and stabilizes the intermediate organoselenium species. Subsequent elimination yields the α-dicarbonyl (glyoxal) intermediate, which is further oxidized or hydrolyzed to the target α-keto acid.

Fig 1. Riley oxidation workflow for synthesizing this compound.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The visual color change and precipitation of selenium metal serve as internal indicators of reaction progress.

-

Reagent Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Selenium dioxide (SeO₂, 1.5 equiv., 16.6 mmol) in anhydrous pyridine (20 mL).

-

Causality: Using an excess of SeO₂ ensures complete oxidation of the methyl group, preventing the formation of difficult-to-separate partially oxidized byproducts.

-

-

Substrate Addition: Heat the suspension gently to 50°C until the SeO₂ dissolves, forming a homogeneous solution. Slowly add 2',4'-difluoroacetophenone (1.0 equiv., 11.1 mmol) dropwise via syringe.

-

Causality: The initial reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of polymeric side products.

-

-

Reflux & Monitoring: Elevate the temperature to 115°C (reflux) and stir for 6–8 hours. The solution will darken, and a red/black precipitate of elemental selenium (Se⁰) will form.

-

Validation: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The disappearance of the starting material spot (UV active) confirms the completion of the oxidation phase.

-

-

Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated Se⁰. Wash the Celite pad with ethyl acetate (3 × 20 mL).

-

Causality: Removing elemental selenium early prevents downstream catalytic poisoning and emulsion formation during aqueous workup.

-

-

Hydrolysis & Acidification: Concentrate the filtrate under reduced pressure to remove pyridine. Dissolve the crude residue in 1M NaOH (30 mL) and stir for 30 minutes to ensure complete hydrolysis of any intermediate esters. Cool the solution to 0°C and slowly acidify with 2M HCl until the pH reaches ~1.5.

-

Causality: The α-keto acid is highly water-soluble in its carboxylate form. Strict acidification is required to protonate the acid, driving it into the organic phase during extraction.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude product from a mixture of toluene and hexanes to yield the pure this compound.

Applications in Drug Development: Radical Decarboxylation

Beyond standard condensation reactions, this compound is a critical building block in modern radical chemistry. Specifically, it is utilized in the synthesis of 6-acyl phenanthridines via silver-catalyzed oxidative radical decarboxylation-cyclization with isocyanides .

Phenanthridines are core scaffolds in numerous biologically active alkaloids and synthetic pharmaceuticals. Traditional syntheses require harsh conditions or pre-functionalized aryl halides. Utilizing α-oxocarboxylates allows for a mild, late-stage C1 insertion pathway.

Mechanistic Pathway

In this transformation, the α-keto acid acts as an acyl radical precursor.

-

Single Electron Transfer (SET): An oxidant (such as sodium persulfate) oxidizes Ag(I) to Ag(II). The Ag(II) species coordinates with the carboxylate and extracts an electron, generating a carboxyl radical.

-

Decarboxylation: The carboxyl radical is highly unstable and rapidly extrudes CO₂ gas, leaving behind a highly reactive 2,4-difluorobenzoyl radical.

-

C1 Insertion: The acyl radical attacks the terminal carbon of an isocyanide (C1 insertion), forming an imidoyl radical.

-

Cyclization: The imidoyl radical undergoes intramolecular cyclization onto the adjacent biphenyl system, followed by oxidation and deprotonation to restore aromaticity, yielding the 6-acyl phenanthridine.

Fig 2. Ag-catalyzed oxidative radical decarboxylation-cyclization mechanism.

By leveraging this compound in this cascade, medicinal chemists can rapidly append the lipophilic, metabolically stable 2,4-difluorobenzoyl group onto complex heterocyclic systems, significantly accelerating structure-activity relationship (SAR) studies.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17872298, this compound". PubChem. Available at:[Link]

-

Molaid Chemical Database. "2,4-difluorobenzoylformic acid - CAS 79477-89-7". Molaid. Available at:[Link]

-

Liu, J., Fan, C., Yin, H., Qin, C., Zhang, G., & Zhang, X. "Synthesis of 6-acyl phenanthridines by oxidative radical decarboxylation–cyclization of α-oxocarboxylates and isocyanides". Chemical Communications, 2014, 50, 2145-2147. Available at:[Link]

Solubility Profile and Process Engineering of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

[1]

Executive Summary

This compound (also known as 2,4-difluorophenylglyoxylic acid) is a key building block in the pharmaceutical industry, specifically for the triazole antifungal class.[1] Its physicochemical behavior is dominated by two functional groups: a carboxylic acid moiety (conferring pH-dependent solubility) and an alpha-keto group attached to an electron-deficient difluorophenyl ring .

Understanding its solubility is not merely about "dissolving" the compound; it is about designing an efficient Acid-Base Swing Extraction and Crystallization process to remove non-acidic impurities (such as unreacted 1,3-difluorobenzene) before downstream conversion.[1]

Physicochemical Identity

Solubility Profile in Organic Solvents[1]

The solubility of this compound is governed by dipole-dipole interactions and hydrogen bonding .[1] The following table categorizes solvents based on their interaction capability with the solute.

Table 1: Qualitative Solubility & Solvent Selection Guide

| Solvent Class | Specific Solvents | Solubility Status | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent from acidic aqueous layers.[1] Excellent for transport. |

| Aromatic Hydrocarbons | Toluene, Chlorobenzene | Moderate | Ideal for cooling crystallization . Solubility decreases significantly with temperature, allowing high recovery yields.[1] |

| Polar Aprotic | DMF, DMSO, THF | Very High | Used in subsequent reaction steps (e.g., condensation with triazoles).[1] Not recommended for extraction due to high boiling points or water miscibility.[1] |

| Polar Protic | Methanol, Ethanol | High | Caution: Avoid prolonged heating in acidic conditions to prevent Fischer esterification (formation of methyl/ethyl esters).[1] |

| Alkanes | Hexane, Heptane | Insoluble | Used as anti-solvents to force precipitation or to wash away non-polar impurities.[1] |

| Aqueous (Basic) | 5% NaHCO₃, NaOH | High (as Salt) | Forms the carboxylate salt.[1] Crucial for purification (removes non-acidic organic impurities).[1] |

| Aqueous (Acidic) | Dilute HCl, H₂SO₄ | Low | The free acid precipitates or oils out, allowing extraction into organics.[1] |

Thermodynamic Modeling Framework

For precise process control, solubility (

Theoretical Model

The modified Apelblat equation is the industry standard for correlating solubility data:

- : Mole fraction solubility of the solute.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical constants derived from regression of experimental data.

Why this matters:

-

Positive Enthalpy (

): Dissolution is endothermic.[1] Solubility increases with temperature (typical for this compound in Toluene).[1] -

Process Implication: If the slope (enthalpy) is steep, a cooling crystallization is highly efficient.[1] If shallow, an anti-solvent or evaporative method is required.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility data points for Apelblat modeling.

-

Preparation: Add excess this compound solid to 10 mL of the target solvent (e.g., Toluene) in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains present (saturated solution).[1]

-

Sampling: Stop stirring and allow settling for 30 minutes.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.

-

Drying: Transfer filtrate to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight is achieved.[1]

-

Calculation:

Protocol B: Acid-Base Purification (The "Swing" Method)

Objective: To purify the crude intermediate using its pH-dependent solubility.

-

Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .

-

Salt Formation: Extract with saturated NaHCO₃ (aq) .

-

Wash: Discard the organic layer. Wash the aqueous layer once with fresh DCM.[1]

-

Acidification: Cool aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 1.

-

Observation: The product will precipitate as a solid or oil out.[1]

-

-

Recovery: Extract the acidified aqueous layer with Toluene or DCM .[1] Dry over MgSO₄ and evaporate.[1]

Process Engineering Visualizations

Figure 1: Acid-Base Purification Workflow

This diagram illustrates the logic of separating the target acid from non-acidic impurities using pH switching.[1]

Caption: Workflow utilizing the pH-dependent solubility switch to isolate high-purity this compound.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the process goal.

Caption: Strategic solvent selection based on unit operation requirements (Reaction vs. Extraction vs. Crystallization).

References

-

Royal Society of Chemistry . Synthesis of starting materials 1a-i and 2b-q (Supplementary Information). Retrieved from .[1] (Confirming synthesis and physical state of this compound).

-

National Institutes of Health (PMC) . Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from . (Contextualizing the compound as a Voriconazole intermediate).

-

Google Patents . Method for preparing voriconazole and intermediate thereof (EP 3929191 A1).[1] Retrieved from .[1] (Describing solvent systems including Dichloromethane and Toluene for related intermediates).

-

Google Patents . Industrial preparation method of 2,3-difluorophenyl acetic acid (CN101550080A). Retrieved from .[1] (Providing solubility and crystallization analogies for difluorophenyl acid derivatives).

The Stability of Fluorinated Phenylglyoxylic Acids: A Technical Guide for Drug Development

Introduction: The Double-Edged Sword of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Phenylglyoxylic acids, as versatile α-keto acids, are important synthetic intermediates and structural motifs in their own right. When fluorinated, these molecules present a fascinating case study in chemical reactivity and stability, offering both opportunities and challenges for drug development professionals.

This guide provides an in-depth technical exploration of the thermodynamic stability of fluorinated phenylglyoxylic acids. We will move beyond a simple recitation of facts to explore the underlying physicochemical principles that govern their behavior. By understanding the causality behind their stability—or instability—researchers can make more informed decisions in the design, synthesis, and formulation of novel therapeutics. We will delve into both experimental and computational methodologies for assessing stability, examine how fluorine substitution patterns modulate these properties, and discuss the critical implications for process chemistry and drug formulation.

Core Thermodynamic Principles: Acidity, Decarboxylation, and Hydration

The thermodynamic stability of phenylglyoxylic acids is primarily dictated by three interconnected phenomena: the acidity of the carboxylic acid, the propensity for decarboxylation, and the equilibrium between the keto and hydrated (gem-diol) forms. Fluorination dramatically influences all three.

The Inductive Effect and Acidity

The most direct consequence of adding fluorine to the phenyl ring is a significant increase in the acidity of the carboxylic acid group.[3][4] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the carbon framework, pulling electron density away from the carboxylate group.[4][5] This delocalization stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the parent acid stronger (i.e., having a lower pKa).[3][5] The stability of the conjugate base is a key determinant of acid strength.[4]

The magnitude of this acidifying effect depends on the number and position of fluorine atoms:

-

Number of Fluorines: Acidity increases with the number of fluorine substituents due to the additive nature of the inductive effect.[3]

-

Position of Fluorines: The inductive effect weakens with distance. Therefore, fluorine atoms in the ortho and para positions exert a stronger influence than those in the meta position.[4][5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end Caption: Inductive effect of fluorine on phenylglyoxylic acid acidity.

Decarboxylation: An Inherent Instability Pathway

Phenylglyoxylic acid and its derivatives can undergo decarboxylation (loss of CO2), particularly under thermal stress or in the presence of oxidants like hydrogen peroxide.[6][7] This reaction proceeds through the formation of an intermediate, ultimately yielding benzaldehyde and carbon dioxide.[6][8] For α-keto acids, this pathway is a key consideration for chemical stability. While β-keto acids are well-known to decarboxylate readily upon heating via a cyclic transition state, the mechanism for α-keto acids is distinct but equally important.[9][10][11]

Fluorination influences the rate of decarboxylation by altering the electronic landscape of the molecule. The electron-withdrawing nature of fluorine can stabilize the transition state of the reaction, potentially increasing the rate of decomposition. Understanding this relationship is critical for predicting the shelf-life and processing conditions for these compounds.

Hydration of the α-Keto Group

Like many α-keto acids, phenylglyoxylic acids exist in equilibrium with their hydrated (gem-diol) form in aqueous solutions.[9][12] This equilibrium is sensitive to electronic effects. Electron-withdrawing substituents, such as fluorine, generally favor the hydrated form.[13] This is because they increase the electrophilicity of the α-keto carbon, making it more susceptible to nucleophilic attack by water. The degree of hydration can have significant consequences for the compound's physical properties, solubility, and biological activity.

Experimental Assessment of Thermodynamic Stability

To quantify the stability of fluorinated phenylglyoxylic acids, a suite of thermal analysis techniques is employed. These methods provide empirical data on decomposition temperatures, phase transitions, and reaction energetics.

Key Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][15] It is the primary tool for determining the onset temperature of decomposition, which corresponds to the loss of mass as volatile products (like CO2) are evolved.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[14][16] DSC can detect both endothermic events (e.g., melting, dehydration) and exothermic events (e.g., decomposition, crystallization).[15][17] When coupled, TGA and DSC provide a comprehensive picture of a compound's thermal behavior.[16][18]

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end Caption: Experimental workflow for thermal stability analysis.

Protocol: TGA-DSC Analysis of a Fluorinated Phenylglyoxylic Acid

This protocol outlines a self-validating system for assessing thermal stability.

Objective: To determine the onset temperature of decomposition (Td) and identify other thermal events for a novel fluorinated phenylglyoxylic acid.

Instrumentation: Simultaneous TGA-DSC instrument (e.g., Netzsch STA, TA Instruments SDT).[16][18]

Methodology:

-

Instrument Calibration:

-

Causality: Ensure accuracy of temperature and heat flow measurements.

-

Perform temperature calibration using certified standards (e.g., Indium, Tin, Zinc) according to instrument protocol.

-

Perform heat flow calibration using a known mass of a standard (e.g., Indium).

-

-

Sample Preparation:

-

Causality: Ensure representative analysis and prevent contamination.

-

Accurately weigh 3-5 mg of the test compound into an alumina or platinum crucible. A small sample size minimizes thermal gradients.

-

Record the exact mass.

-

-

Experimental Run:

-

Causality: Inert atmosphere prevents oxidative side reactions, allowing for the study of inherent thermal decomposition.

-

Place the crucible in the instrument.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.[18]

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.[18]

-

Causality: A 10 °C/min rate is a standard that balances resolution and experimental time.

-

-

Data Analysis:

-

TGA Curve: Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition (Td) as the intersection of the baseline tangent with the tangent of the mass loss step.

-

DSC Curve: Plot heat flow (mW/mg) vs. temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

-

Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHdec).

-

-

Validation: Correlate the mass loss event in the TGA curve with the corresponding thermal event (usually an exotherm) in the DSC curve.[16] A sharp, single-step mass loss is indicative of a clean decomposition process.

-

Computational Chemistry: Predicting Stability In Silico

Computational models, particularly Density Functional Theory (DFT), are powerful predictive tools in medicinal chemistry.[19][20] They allow for the in silico investigation of molecular properties, reaction mechanisms, and energetics, guiding experimental efforts and providing mechanistic insights that are difficult to obtain from experiments alone.

Modeling Decarboxylation Pathways

DFT can be used to map the potential energy surface of the decarboxylation reaction. This involves:

-

Geometry Optimization: Calculating the lowest energy structures of the reactant (fluorinated phenylglyoxylic acid), the transition state, and the products (fluorinated benzaldehyde + CO2).

-

Frequency Calculation: Confirming the nature of the stationary points. The reactant and products should have all positive vibrational frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: Determining the Gibbs free energy of activation (ΔG‡), which is the energy barrier for the reaction. A lower ΔG‡ corresponds to a faster, less stable compound.

These calculations can be performed for different isomers (ortho-, meta-, para-fluoro) to predict their relative stabilities.[21]

Protocol: DFT Calculation of Decarboxylation Barrier

Objective: To calculate the Gibbs free energy of activation (ΔG‡) for the decarboxylation of 4-fluorophenylglyoxylic acid.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Input Structure Generation:

-

Build the 3D structure of 4-fluorophenylglyoxylic acid using a molecular editor.

-

-

Reactant Optimization:

-

Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[22]

-

Causality: This finds the most stable conformation of the starting material.

-

-

Transition State (TS) Search:

-

Use a TS search algorithm (e.g., QST2, QST3, or Berny optimization with Opt=TS) to locate the transition state structure for the C-C bond cleavage.

-

Perform a frequency calculation on the resulting structure to verify it is a true transition state (one imaginary frequency).

-

Causality: This is the most critical and computationally intensive step, identifying the energetic bottleneck of the reaction.

-

-

Product Optimization:

-

Optimize the geometry of the products (4-fluorobenzaldehyde and CO2) separately.

-

-

Energy Calculation & Analysis:

-

Calculate the Gibbs free energy for the optimized reactant, TS, and product structures at a standard temperature (e.g., 298.15 K).

-

Calculate the activation energy: ΔG‡ = G(TS) - G(Reactant) .

-

Compare the calculated ΔG‡ for different fluorinated isomers to predict their relative thermodynamic stability.

-

Impact of Fluorine Substitution on Stability: A Comparative Analysis

The true value of this analysis lies in comparing the stability of different fluorinated analogues. Both experimental and computational data reveal clear structure-stability relationships.

| Compound | Td (Onset, °C) (Hypothetical) | ΔG‡ (kcal/mol) (Hypothetical) | Key Influencing Factors |

| Phenylglyoxylic Acid | 150 | 35.0 | Baseline reference. |

| 2-Fluorophenylglyoxylic Acid | 135 | 32.5 | Strong ortho-inductive effect; potential for intramolecular hydrogen bonding between fluorine and carboxylic acid proton, which may stabilize the ground state but also influence the transition state. |

| 3-Fluorophenylglyoxylic Acid | 145 | 34.0 | Moderate meta-inductive effect; stability is less perturbed compared to ortho/para isomers. |

| 4-Fluorophenylglyoxylic Acid | 140 | 33.2 | Strong para-inductive and resonance effects, effectively withdrawing electron density and destabilizing the molecule towards decarboxylation.[5] |

| 2,4-Difluorophenylglyoxylic Acid | 128 | 31.0 | Additive electron-withdrawing effects from two fluorine atoms significantly reduce stability. |

Note: The Td and ΔG‡ values in this table are hypothetical and for illustrative purposes to demonstrate expected trends.

The trend is clear: increasing the electron-withdrawing power of the phenyl ring through fluorination generally decreases the thermodynamic stability of the molecule with respect to decarboxylation. The destabilizing effect is typically most pronounced for ortho and para substituents due to the combination of inductive and resonance effects, and the effect is amplified by multiple fluorine substitutions.

Implications for Drug Development and Process Chemistry

A thorough understanding of the thermodynamic stability of fluorinated phenylglyoxylic acids is not merely an academic exercise; it has profound practical consequences.

-

Process Safety and Synthesis: Compounds with low thermal stability may require carefully controlled reaction and purification temperatures to prevent runaway reactions or the formation of impurities like benzaldehydes.

-

Shelf-Life and Formulation: The inherent stability of an active pharmaceutical ingredient (API) dictates its shelf-life. Unstable compounds may require special formulation strategies (e.g., anhydrous conditions, refrigeration) or the inclusion of antioxidants to prevent degradation over time.[6]

-

Metabolic Stability: While not directly thermodynamic, the factors influencing chemical stability (i.e., electronic effects) also impact metabolic stability. The C-F bond itself is very strong, but fluorine's electronic influence can alter the reactivity of other sites in the molecule towards metabolic enzymes.[21]

Conclusion

The introduction of fluorine to the phenylglyoxylic acid scaffold is a powerful strategy for modulating molecular properties, but it comes with a critical trade-off in thermodynamic stability. The strong electron-withdrawing nature of fluorine, while beneficial for increasing acidity and potentially modulating bioactivity, simultaneously lowers the energy barrier to decarboxylation. This guide has outlined a dual approach, combining empirical thermal analysis with predictive computational modeling, to systematically evaluate these stability issues. By understanding the causal relationships between fluorine substitution patterns and thermal decomposition, researchers in drug development can better anticipate challenges, design more robust molecules, and develop safer, more effective manufacturing processes and formulations.

References

-

Title: Substituent Effects on Acidity. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Source: ResearchGate. URL: [Link]

-

Title: Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Source: RSC Publishing. URL: [Link]

-

Title: Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Source: PMC. URL: [Link]

-

Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Source: PMC. URL: [Link]

-

Title: Video: Substituent Effects on Acidity of Carboxylic Acids. Source: JoVE. URL: [Link]

-

Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Source: ACS Publications. URL: [Link]

-

Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective. Source: PMC - NIH. URL: [Link]

-

Title: Replacement of the carboxylic acid function with fluorine. Source: Canadian Science Publishing. URL: [Link]

-

Title: Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Replacement of the carboxylic acid function with fluorine. Source: ResearchGate. URL: [Link]

-

Title: Ionization and hydration equilibria of various a-keto acids, 1-4, in aqueous solution. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and Properties of the. alpha.-Keto Acids. Source: ResearchGate. URL: [Link]

-

Title: Keto acid. Source: Wikipedia. URL: [Link]

-

Title: Decarboxylation Reaction Mechanism. Source: YouTube. URL: [Link]

-

Title: Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Source: PMC. URL: [Link]

-

Title: Thermal Analysis Techniques. Source: SlideShare. URL: [Link]

-

Title: Phenylglyoxylic acid. Source: Wikipedia. URL: [Link]

-

Title: Synthesis and properties of the .alpha.-keto acids. Source: ACS Publications. URL: [Link]

-

Title: The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity'. Source: CSWAB. URL: [Link]

-

Title: Decarboxylation. Source: Master Organic Chemistry. URL: [Link]

-

Title: Acid and base catalyzed formation of hydrates and hemiacetals. Source: Khan Academy. URL: [Link]

-

Title: Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. Source: PLOS One. URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Source: IIT Kanpur. URL: [Link]

-

Title: On the Metabolic Stability of Fluorinated Small Molecules. Source: figshare. URL: [Link]

-

Title: a) TGA and TGA derivative (Deriv.), and b) DSC thermogram (heating 1 up...). Source: ResearchGate. URL: [Link]

-

Title: Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. Source: Semantic Scholar. URL: [Link]

-

Title: Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Source: Chemical Society Reviews (RSC Publishing). URL: [Link]

Sources

- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid by hyperpolarized 13C NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 9. Keto acid - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. charuslukv.wordpress.com [charuslukv.wordpress.com]

- 16. iitk.ac.in [iitk.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]

- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. figshare.com [figshare.com]

- 22. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02116G [pubs.rsc.org]

Advanced Safety Data & Handling Architecture for 2-(2,4-Difluorophenyl)-2-oxoacetic Acid

Executive Summary

As a Senior Application Scientist, handling highly reactive alpha-keto acids requires moving beyond rote compliance and understanding the fundamental molecular interactions at play. 2-(2,4-difluorophenyl)-2-oxoacetic acid (CAS: 79477-89-7), also known as 2,4-difluorobenzoylformic acid, is a critical electrophilic scaffold utilized as an intermediate in the synthesis of advanced polymers, copolymers, and active pharmaceutical ingredients (APIs)[1][2].

This technical whitepaper deconstructs the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols necessary for the safe laboratory and pilot-scale manipulation of this compound.

Section 1: Physicochemical Profiling & Quantitative Data

To engineer safe handling systems, we must first establish the quantitative baseline of the compound. The physical and chemical properties dictate its behavior in ambient environments and its interaction with biological tissues.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 79477-89-7[1][3] |

| Molecular Formula | C8H4F2O3[3][4] |

| Molecular Weight | 186.11 g/mol [1][5] |

| Purity Standard | Min. 95%[1] |

| Physical State | Solid (Off-white to light yellow powder)[6] |

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[7][9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][9] |

Section 2: Mechanistic Toxicology & Hazard Assessment

Standard safety data sheets for phenylglyoxylic acid derivatives classify them as Category 2 skin and eye irritants ()[6][9]. However, effective risk mitigation requires understanding why this occurs.

The Causality of Irritation: The toxicological profile of this compound is fundamentally driven by its molecular architecture. The presence of the 2,4-difluoro substitution on the phenyl ring significantly increases the lipophilicity of the molecule compared to unsubstituted variants. This allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum and mucosal membranes.

Once intracellular, the highly electrophilic alpha-keto carbon—further activated by the electron-withdrawing fluorine atoms—undergoes rapid nucleophilic attack by cellular proteins (such as thiol groups in cysteine residues). This covalent modification leads to localized protein denaturation, the generation of Reactive Oxygen Species (ROS), and a subsequent inflammatory cascade resulting in the observed H315, H319, and H335 hazards.

Mechanistic pathway of tissue irritation induced by fluorinated alpha-keto acids.

Section 3: Self-Validating Experimental Protocols for Safe Handling

To ensure a robust safety architecture, every handling step must feature a built-in verification mechanism. Rote adherence to steps is insufficient; the system must validate its own safety.

Protocol 1: Reagent Dispensing and Solution Preparation

Objective: Safely transfer and dissolve the solid powder while preventing aerosol exposure and verifying chemical integrity.

-

Pre-Weighing Verification : Calibrate the analytical balance inside a certified Class II Type B2 biological safety cabinet (BSC) or a dedicated powder-handling fume hood.

-

Causality: The off-white powder form poses a high risk of aerosolization; a B2 cabinet ensures 100% exhaust of particulates, preventing inhalation and respiratory irritation[6].

-

-

Environmental Control : Ensure ambient humidity is strictly <50%.

-

Causality: Alpha-keto acids are hygroscopic. Uncontrolled moisture leads to hydration at the carbonyl carbon, altering stoichiometric accuracy and increasing localized acidity.

-

-

Dispensing : Use grounded, anti-static spatulas to transfer the solid to prevent static-induced dispersion.

-

Validation (Self-Validating Step) : Dissolve the dispensed powder in the target solvent (e.g., deionized water). Monitor the pH of the resulting solution using a calibrated pH probe. A 0.1M aqueous solution should exhibit a pH < 3.0. This acidic readout acts as a self-validating confirmation that the free acid form has not degraded into a non-acidic byproduct.

Section 4: Emergency Spill Response & Neutralization Workflow

If a spill occurs, standard sweeping is hazardous. A chemically sound neutralization protocol is required to mitigate the electrophilic threat ()[7].

Step-by-step emergency spill response and chemical neutralization workflow.

Protocol 2: Step-by-Step Spill Neutralization

-

Detection & Isolation : Immediately evacuate the immediate 2-meter radius upon detecting a spill.

-

PPE Escalation : Don a half-mask respirator with P100 particulate filters, heavy-duty nitrile gloves (minimum 8 mil thickness), and splash goggles.

-

Causality: Standard 4-mil nitrile gloves offer insufficient breakthrough time for concentrated fluorinated organic acids. Respiratory protection is mandatory to prevent STOT SE 3 (respiratory irritation)[9].

-

-

Containment : Surround the solid spill with inert diatomaceous earth to prevent dispersion.

-

Neutralization : Slowly apply solid Sodium Bicarbonate (

) directly to the spill.-

Causality: Using a weak base like

neutralizes the carboxylic acid moiety without generating the excessive exothermic heat that a strong base (like NaOH) would produce, thereby preventing the aerosolization of the reactive alpha-keto compound.

-

-

Validation (Self-Validating Step) : Spray a fine mist of deionized water to facilitate the acid-base reaction. Observe the effervescence (

evolution). Once bubbling ceases, test the resulting slurry with pH paper. The protocol is validated only when the pH reads between 6.5 and 7.5. -

Disposal : Collect the neutralized, pH-verified slurry into a high-density polyethylene (HDPE) hazardous waste container for standard chemical disposal[8].

Section 5: Storage & Stability Logistics

Storage conditions must actively prevent degradation pathways. Alpha-keto acids are inherently susceptible to oxidative decarboxylation when exposed to ambient oxygen and light, a process that degrades the material into 2,4-difluorobenzoic acid.

-

Temperature : Maintain strictly at 2-8°C (refrigerated) to suppress the kinetic energy required for spontaneous decarboxylation.

-

Atmosphere : Backfill the primary container with inert Argon or Nitrogen before sealing.

-

Causality : Inert gas blanketing displaces oxygen and moisture, preserving the reactive alpha-keto moiety.

-

Validation : Periodically verify structural integrity using NMR or LC-MS ()[10] to ensure purity remains ≥95%[1].

References

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. PubChemLite - NYWZGAKUVLWWEU-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. 2,4-difluorobenzoylformic acid - CAS号 79477-89-7 - 摩熵化学 [molaid.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. fishersci.com [fishersci.com]

- 10. 79477-89-7|2,4-Difluorobenzoylformic acid|BLD Pharm [bldpharm.com]

Introduction: The Significance of the 2,4-Difluorophenyl Moiety in Drug Discovery

An In-depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 2-(2,4-Difluorophenyl)-2-oxoacetic Acid Derivatives

The incorporation of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The 2,4-difluorophenyl group, in particular, has become a privileged structural motif due to its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic environment of the molecule, often leading to enhanced potency and selectivity.[1][2]

This guide focuses on derivatives of this compound, a versatile chemical scaffold. The core structure, featuring an α-keto acid linked to the 2,4-difluorophenyl ring, serves as a reactive handle for the synthesis of a diverse array of derivatives, including amides, esters, and complex heterocycles. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in oncology, infectious diseases, and inflammatory disorders.[1][3][4][5] This document will provide an in-depth exploration of their synthesis, biological evaluation, and the critical structure-activity relationships that govern their therapeutic potential.

Part 1: Synthetic Methodologies and Key Protocols

The synthesis of this compound derivatives typically begins with the core acid or a closely related precursor, such as 2,4-difluoroaniline. The α-keto acid functionality is a key reaction point, readily undergoing condensation reactions with amines, alcohols, and hydrazines to yield a wide range of derivatives.

General Synthetic Workflow

The most common strategy involves the formation of an amide bond between the this compound core and a primary or secondary amine. This reaction is often facilitated by standard peptide coupling agents or by converting the carboxylic acid to a more reactive acyl chloride. More complex heterocyclic derivatives can be constructed through multi-step sequences, often starting from precursors like 2,4-difluoroaniline and building the desired scaffold through cyclization reactions.[4][6]

Caption: General workflow for synthesizing key derivatives from the core acid.

Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

This protocol, adapted from a multi-step synthesis of biologically active pyrrolidine derivatives, illustrates the construction of a key hydrazide intermediate which serves as a building block for more complex molecules like hydrazones.[4]

Step 1: Esterification of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Dissolve the starting carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for approximately 2 hours.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., 5% sodium carbonate solution) to yield the methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

-

Dissolve the methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate (5.10 g, 20 mmol) in 2-propanol (25 mL).[4]

-

Add hydrazine monohydrate (2.00 g, 40 mmol) dropwise to the solution.[4]

-

Reflux the reaction mixture for 8 hours. Upon cooling, the product crystallizes from the solution.[4]

-

Filter the resulting crystalline solid and wash with 2-propanol to obtain the pure 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[4]

This carbohydrazide intermediate is then readily condensed with various aldehydes and ketones to produce a library of hydrazone derivatives for biological screening.[1][4]

Part 2: Biological Applications and Mechanistic Insights

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology. Their mechanism often involves the inhibition of key signaling proteins that are crucial for cancer cell proliferation and survival.

Antiproliferative and Anticancer Activity

Research has demonstrated that derivatives incorporating the 2,4-difluorophenyl moiety exhibit potent cytotoxic effects against a range of human cancer cell lines.

-

Pyrrolidine Derivatives: A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazone-containing compounds were the most potent.[4] These compounds were tested against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines.[4] Notably, certain hydrazones showed high cytotoxicity in both standard 2D monolayer and more complex 3D spheroid culture models, with some also exhibiting a pronounced inhibitory effect on cancer cell migration.[4]

-

Propanoic Acid Derivatives: In a separate study, 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma (A549) and colorectal adenocarcinoma (Caco-2) cells.[1] Several hydrazone derivatives significantly reduced cancer cell viability.[1] Molecular docking studies suggested that these compounds could potentially bind to the active sites of receptor tyrosine kinases such as c-MET and HER2, which are well-known targets in cancer therapy.[1]

Caption: Simplified RTK signaling pathway targeted by anticancer derivatives.

Table 1: Summary of Anticancer Activity for Selected Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Biological Effect | Reference |

| Pyrrolidine Carboxylic Acid | Hydrazone 9f (N'-(4-methylbenzylidene)) | Prostate (PPC-1), Melanoma (A375) | Most cytotoxic in 2D and 3D models | [4] |

| Pyrrolidine Carboxylic Acid | Hydrazone 9e (N'-(4-bromobenzylidene)) | Melanoma (A375) | Pronounced inhibition of cell migration | [4] |

| Propanoic Acid | Hydrazone 9 | Lung (A549), Colorectal (Caco-2) | ~50% reduction in cell viability; Favorable docking to c-MET/HER2 | [1] |

Other Potential Applications

-

Antimicrobial Agents: The core scaffold is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting fungal and bacterial infections.[3]

-

Inhibition of Osteoclastogenesis: Novel 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][7][8]oxazine-2,4(3H)-dione derivatives have been shown to be potent inhibitors of RANKL-induced osteoclastogenesis, suggesting they could be developed as anti-resorptive agents for treating bone diseases like osteoporosis.[5]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. Studies on this compound derivatives have provided valuable SAR insights.

-

Importance of the Hydrazone Linkage: Across multiple studies, the conversion of carbohydrazide intermediates into hydrazone derivatives consistently leads to a significant increase in anticancer activity.[1][4] This moiety appears essential for the pharmacophore.

-

Substitution on the Aryl Ring: The nature and position of substituents on the aromatic ring of the hydrazone moiety play a critical role in determining potency and selectivity.

-

In the pyrrolidine series, a 4-methylbenzylidene group (9f ) resulted in the highest cytotoxicity, while a 4-bromobenzylidene group (9e ) conferred the strongest anti-migratory effect.[4] This indicates that different substituents can fine-tune the biological activity profile.

-

The presence of electron-withdrawing (e.g., Cl, Br, F) or electron-donating (e.g., CH₃, N(CH₃)₂) groups on this ring directly modulates the compound's effectiveness.[1][4]

-

Caption: Key structure-activity relationship points for derivative optimization.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and highly promising class of compounds for therapeutic development. The 2,4-difluorophenyl moiety consistently proves to be a valuable component in the design of potent bioactive molecules, particularly in the realm of oncology. The synthetic accessibility of the α-keto acid core allows for the creation of diverse chemical libraries, with hydrazone derivatives emerging as a particularly fruitful area of investigation.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent hydrazone derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Moving beyond computational docking to confirm the inhibition of proposed targets like c-MET and HER2 through enzymatic and cellular assays.

-

Exploration of New Therapeutic Areas: Given the broad bioactivity, screening optimized derivatives against other targets, such as bacterial or fungal enzymes, could unveil new therapeutic applications.

The compelling preclinical data, coupled with clear SAR trends, establishes a solid foundation for the continued development of these compounds as next-generation therapeutic agents.

References

- RSC, "Supporting Information for - Rsc.

- MySkinRecipes, "Ethyl 2-((2,4-difluorophenyl)amino)

- ChemicalBook, "2,4-Difluorophenyl acetic acid synthesis," ChemicalBook, Available

- Butnoriene, J. et al. (2025), "Exploration of 1-(2,4-difluorophenyl)

- Butnoriene, J. et al. (2026), "Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)

- LGC Standards, "2-[[(2,4-Difluorophenyl)

- Jacobs, A. et al. (2024), "N-(2,4-Difluorophenyl)

- Al-Harthy, T. et al. (2020)

- ChemScene, "81228-09-3 | 2-(2,4-Difluorophenyl)

- PubChem, "2-(4-Fluorophenyl)

- PubMed, "Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA)

- MDPI, "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," MDPI, Available

- MDPI, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, Available

- Semantic Scholar, "Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds.

-

PubMed, "Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][7][8]oxazine-2,4(3H)-diones," PubMed, Available:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ethyl 2-((2,4-difluorophenyl)amino)-2-oxoacetate [myskinrecipes.com]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. 2,4-Difluorophenyl acetic acid synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Acidity and pKa Profile of 2-(2,4-difluorophenyl)-2-oxoacetic Acid

Executive Summary

2-(2,4-difluorophenyl)-2-oxoacetic acid (also known as 2,4-difluorophenylglyoxylic acid) is a critical fluorinated building block, primarily utilized in the synthesis of HIV integrase strand transfer inhibitors (INSTIs) such as Dolutegravir and Bictegravir.

Its acidity is defined by the synergistic electron-withdrawing effects of the

This guide provides a deep technical analysis of the compound's acidity, theoretical derivation, experimental determination protocols, and its role in pharmaceutical synthesis.

Chemical Identity and Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | This compound |

| Synonyms | 2,4-Difluorophenylglyoxylic acid; (2,4-Difluorophenyl)(oxo)acetic acid |

| Molecular Formula | |

| Molecular Weight | 202.11 g/mol |

| CAS Number | Note: Often cited via its ethyl ester (CAS 96685-61-7) or reduced amine forms due to instability. |

| Core Functionality |

Structural Impact on Acidity

The molecule consists of a carboxylic acid group attached to a carbonyl group (forming an

-

-Keto Group: The carbonyl group at the

-

2,4-Difluoro Substitution:

-

Ortho-Fluorine (C2): Exerts a strong inductive (-I) effect due to proximity, significantly pulling electron density from the carbonyl and carboxylate system.

-

Para-Fluorine (C4): Exerts a moderate inductive (-I) effect, further stabilizing the anion, though less dramatically than the ortho-substituent.

-

Theoretical Acidity Profile & pKa Derivation

Since the free acid is often generated in situ via hydrolysis of its ester, direct experimental pKa values are rare in standard databases. We derive the value using a high-fidelity comparative analysis of experimentally validated analogs.

Comparative Acidity Table

| Compound | Structure | Experimental pKa | Effect Driver | |

| Benzoic Acid | 4.20 | — | Reference | |

| 2,4-Difluorobenzoic Acid | 3.21 [1] | -0.99 | Strong ortho-F inductive effect | |

| Phenylglyoxylic Acid | 2.15 [2] | — | ||

| This compound | 1.6 – 1.9 (Est.) | -0.25 to -0.55 | Attenuated inductive effect via carbonyl spacer |

Mechanistic Logic

-

Baseline: Phenylglyoxylic acid (pKa 2.15) is already a strong organic acid.

-

Substituent Shift: In the benzoic acid series, adding 2,4-difluoro substitution drops the pKa by ~1.0 unit (4.20

3.21). -

Attenuation: In the target molecule, the aromatic ring is separated from the carboxyl group by a carbonyl spacer. This spacer attenuates the inductive pull of the fluorine atoms. Therefore, the full -1.0 unit drop observed in benzoic acid will not be fully realized.

-

Prediction: We expect a shift of approximately 30-50% of the benzoic magnitude.

Experimental Determination Protocol

For researchers requiring precise validation, the following Potentiometric Titration Protocol is the gold standard for

Methodology: Potentiometric Titration

Objective: Determine thermodynamic pKa in aqueous media at 25°C.

Reagents & Equipment

-

Analyte: >98% pure this compound (freshly hydrolyzed from ethyl ester if necessary).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

-

Solvent: Degassed HPLC-grade water (or 0.1 M KCl for ionic strength control).

-

Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Protocol

-

Preparation: Dissolve

mol of the acid in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary). -

Calibration: Calibrate the pH electrode using pH 1.68, 4.01, and 7.00 buffers to bracket the expected acidic region.

-

Titration: Perform a dynamic titration with 0.1 M NaOH. Add titrant in increments of 0.05 mL.

-

Data Collection: Record pH vs. Volume of NaOH. Wait for electrode stability (<0.1 mV/s drift) at each point.

-

Data Analysis (Gran Plot):

-

Due to the low pKa (< 2.5), the inflection point may be obscured by the solvent leveling effect.

-

Use a Gran Plot (linearization method) or Bjerrum analysis to accurately determine the equivalence point and

. -

Plot

vs. -

Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization, correcting for

concentration due to the acid's strength.

-

Synthesis and Stability Workflow

The acidity of this compound dictates its behavior in the synthesis of Integrase Inhibitors. It is typically generated via the hydrolysis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate .

Synthesis Pathway & Equilibrium

The following diagram illustrates the Friedel-Crafts generation of the ester and its subsequent hydrolysis to the active acid form.

Figure 1: Synthesis and stability pathway. The free acid is prone to decarboxylation upon heating, converting to 2,4-difluorobenzaldehyde.

Application in Drug Development

In the synthesis of Dolutegravir :

-

The ethyl ester is often reacted directly with aminoacetaldehyde dimethyl acetal.

-

However, understanding the free acid's pKa is crucial for optimizing the Schotten-Baumann conditions used in subsequent amide coupling steps.

-

Solubility: At physiological pH (7.4), the compound exists entirely as the carboxylate anion (

), maximizing water solubility. At pH < 1.5, it exists as the neutral species, which is extractable into organic solvents (DCM or EtOAc).

References

-

ChemicalBook. (2025). 2,4-Difluorobenzoic acid Properties and pKa Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11915, Phenylglyoxylic acid. Retrieved from

-

LGC Standards. (2025). Reference Standards for Dolutegravir Impurities. Retrieved from

-

MDPI Molecules. (2021). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Retrieved from

-

University of Tartu. (2019). Table of Aqueous pKa values of acids. J. Phys. Org. Chem. Retrieved from

The 2,4-Difluorophenyl Scaffold in Drug Discovery: Mechanistic Rationale and Metabolic Stability Profiling

Executive Summary

In the pursuit of optimizing the pharmacokinetic (PK) profiles of small-molecule therapeutics, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Specifically, the 2,4-difluorophenyl motif is a privileged substructure utilized to modulate lipophilicity, enhance target binding affinity, and, most critically, improve metabolic stability. By strategically placing highly electronegative fluorine atoms at the ortho and para positions of a phenyl ring, medicinal chemists can effectively block cytochrome P450 (CYP450)-mediated oxidative liabilities.

This technical whitepaper explores the mechanistic causality behind the metabolic resilience of 2,4-difluorophenyl compounds, presents representative structure-activity relationship (SAR) data, and outlines a self-validating in vitro protocol for quantifying microsomal stability.

Mechanistic Rationale: Circumventing CYP450 Oxidation

The human liver relies heavily on the CYP450 enzyme superfamily (predominantly CYP3A4, CYP2D6, and CYP2C9/19) to clear xenobiotics via Phase I oxidative metabolism. Unsubstituted phenyl rings are highly susceptible to electrophilic aromatic substitution by the high-valent iron-oxo species (

The introduction of the 2,4-difluorophenyl group alters this dynamic through two primary mechanisms:

-

Steric and Bond-Energy Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a standard carbon-hydrogen (C-H) bond (~98 kcal/mol). This high bond dissociation energy makes direct insertion of oxygen thermodynamically unfavorable.

-

Electronic Deactivation: Fluorine is the most electronegative element. The dual presence of fluorine at the 2- and 4-positions exerts a profound electron-withdrawing inductive effect (-I), which depletes the

-electron density of the aromatic ring. This electronic deactivation renders the ring highly resistant to the electrophilic attack required for CYP450-mediated hydroxylation.

A classic example of this application is the non-steroidal anti-inflammatory drug (NSAID) Diflunisal . The addition of a 2,4-difluorophenyl substituent to the salicylic acid core yielded a molecule with significantly improved lipophilicity and a metabolically stable profile, preventing direct ring oxidation and prolonging its duration of action[1]. Similarly, the antifungal agent Voriconazole utilizes a 2,4-difluorophenyl group. While the molecule is extensively metabolized via N-oxidation by CYP2C19 and CYP3A4, the 2,4-difluorophenyl ring itself remains completely intact, forcing a "metabolic shift" to other regions of the molecule[2][3].

Logical Workflow for Metabolic Profiling

To accurately assess the impact of a 2,4-difluorophenyl substitution, DMPK scientists employ a tiered screening cascade. The workflow below illustrates the logical progression from compound design to pharmacokinetic profiling.

Fig 1: Tiered DMPK workflow for evaluating the metabolic stability of fluorinated drug candidates.

Quantitative SAR Data: The Impact of Fluorination

To illustrate the profound effect of the 2,4-difluorophenyl group, we can examine representative in vitro Human Liver Microsome (HLM) clearance data. The table below summarizes the metabolic shifting observed when transitioning from an unsubstituted phenyl ring to mono- and di-fluorinated analogs in a standard drug discovery scaffold (data trends modeled after indoline-2-carboxamide and azole derivative optimizations)[4][5].

| Aromatic Substituent | HLM Half-Life ( | Intrinsic Clearance ( | Primary Metabolic Fate |

| Phenyl (Unsubstituted) | 12.5 | 110.4 | Rapid aromatic hydroxylation (Phase I) |

| 4-Fluorophenyl | 28.0 | 49.5 | Moderate stability; shifted to ortho oxidation |

| 2,4-Difluorophenyl | > 120.0 | < 11.5 | Highly stable; metabolism shifted to aliphatic chains |

Table 1: Comparative metabolic stability data demonstrating the reduction in intrinsic clearance upon 2,4-difluorophenyl substitution.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay

To generate trustworthy

System Components & Causality

-

Test Matrix: Pooled Human Liver Microsomes (0.5 mg/mL). Causality: Using a 0.5 mg/mL protein concentration ensures that the enzyme-to-substrate ratio remains in the linear range of Michaelis-Menten kinetics, preventing enzyme saturation while minimizing non-specific protein binding.

-

Cofactor: NADPH Regenerating System (1 mM final). Causality: CYP450 enzymes are monooxygenases that require a continuous supply of reducing equivalents (electrons) to activate molecular oxygen.

-

Positive Controls: Verapamil (high clearance) and Testosterone (CYP3A4-specific). Causality: Validates that the microsomal batch is enzymatically active and that the assay conditions support robust CYP450 turnover.

-

Negative Control: Test compound incubated without NADPH. Causality: Decouples enzymatic metabolism from chemical instability. If the compound depletes without NADPH, the degradation is chemical or thermal, not CYP450-mediated.

Step-by-Step Methodology

-

Matrix Preparation: Thaw pooled HLM on ice. Dilute to 0.625 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

. -

Compound Spiking: Prepare a 10 mM stock of the 2,4-difluorophenyl test compound in DMSO. Dilute in buffer to create a working solution. Spike the working solution into the HLM matrix to achieve a final compound concentration of 1 µM (final DMSO

0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes. -

Pre-Incubation: Aliquot 80 µL of the spiked HLM mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes. Causality: Establishes thermal equilibrium, ensuring that reaction kinetics begin precisely upon cofactor addition.

-

Reaction Initiation: Add 20 µL of pre-warmed 5 mM NADPH regenerating system to the wells (yielding a final volume of 100 µL and 0.5 mg/mL protein). Start the timer.

-

Kinetic Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), remove 20 µL aliquots and immediately transfer them into 80 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix for clean LC-MS/MS injection.

-

Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS quantification in Multiple Reaction Monitoring (MRM) mode.

Pathway Visualization: Metabolic Shifting in Voriconazole